Barettin

Catalog No.
S3349789
CAS No.
104311-70-8
M.F
C17H19BrN6O2
M. Wt
419.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barettin

CAS Number

104311-70-8

Product Name

Barettin

IUPAC Name

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine

Molecular Formula

C17H19BrN6O2

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1

InChI Key

YYFNNPXWRXQUPR-JVXNRYDGSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N

Barettin is natural compound belonging to the class of alpha amino acids and derivatives, found in Geodia barretti
Barettin is a natural product found in Geodia barretti with data available.

Barettin (CAS 104311-70-8) is a marine-derived brominated cyclic dipeptide (a 2,5-diketopiperazine alkaloid) originally isolated from the deep-sea sponge Geodia barretti. Structurally characterized by a dehydrogenated brominated tryptophan derivative linked to an arginine residue, it serves as a highly potent, non-toxic antifouling agent and a selective serotonin (5-HT) receptor ligand [1]. In industrial and pharmacological procurement, Barettin is primarily valued as a lead compound for eco-friendly marine coatings and a structural scaffold for novel serotonergic analgesics, offering a unique combination of high biological activity and low environmental toxicity compared to traditional heavy-metal or broad-spectrum biocides [2].

Substituting Barettin with its saturated analog, 8,9-dihydrobarettin, or with conventional broad-spectrum biocides fundamentally alters both formulation performance and environmental compliance. The specific double bond between the tryptophan and arginine residues in Barettin imposes a rigid steric orientation that is critical for binding to 5-HT2A and 5-HT4 receptors—targets that 8,9-dihydrobarettin fails to engage[2]. Furthermore, unlike commercial antifoulants such as TBTO or Sea-Nine, which rely on high lethality to prevent biofouling, Barettin operates via a reversible, receptor-mediated deterrence mechanism[1]. Using generic biocides sacrifices the eco-friendly profile required for next-generation marine coatings, while using the dihydro-analog results in a nearly tenfold drop in anti-settlement efficacy[1].

Antifouling Efficacy (EC50) against Barnacle Settlement

In standardized settlement assays using Balanus improvisus cyprid larvae, Barettin demonstrates significantly higher antifouling potency than its saturated analog. Barettin achieves an EC50 of 0.9 µM, whereas 8,9-dihydrobarettin requires 7.9 µM to achieve the same inhibitory effect[1]. This nearly 9-fold increase in efficacy highlights the critical role of the dehydrogenated bond in Barettin's structure.

Evidence DimensionBarnacle cyprid settlement inhibition (EC50)
Target Compound Data0.9 µM
Comparator Or Baseline8,9-dihydrobarettin (7.9 µM)
Quantified Difference8.7-fold higher potency (lower EC50)
ConditionsBalanus improvisus cyprid larvae settlement assay

This nearly 9-fold potency advantage justifies the procurement of Barettin over its saturated analog for high-performance marine coating formulations where minimizing active ingredient load is critical.

Toxicity Profile vs. Commercial Biocides

Unlike traditional commercial antifoulants that rely on lethal mechanisms, Barettin acts via a non-toxic, reversible receptor-mediated pathway. While biocides like TBTO and Sea-Nine exhibit high toxicity with LC50 values of 0.09 µg/mL and 0.3 µg/mL respectively (causing larval death within 24 hours), Barettin effectively deters settlement at comparable effective concentrations without inducing mortality [1].

Evidence DimensionLethal toxicity (LC50) and mechanism
Target Compound DataNon-toxic, reversible deterrence at effective concentrations
Comparator Or BaselineTBTO (LC50 = 0.09 µg/mL) and Sea-Nine (LC50 = 0.3 µg/mL)
Quantified DifferenceComplete elimination of acute 24-hour larval mortality
Conditions24-hour larval toxicity and settlement assay

Regulatory phase-outs of lethal biocides make Barettin a necessary procurement choice for manufacturers seeking environmentally compliant, non-toxic marine paints.

Serotonin Receptor Selectivity (5-HT2A/5-HT4 Affinity)

Barettin's unique structural rigidity allows it to act as a broad-spectrum selective ligand for human serotonin receptors. In HEK-293 cell assays, Barettin binds to 5-HT2A (Ki = 1.93 µM) and 5-HT4 (Ki = 1.91 µM). In contrast, 8,9-dihydrobarettin fails to show any measurable affinity for these receptors, interacting exclusively with 5-HT2C [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataKi = 1.93 µM (5-HT2A) and 1.91 µM (5-HT4)
Comparator Or Baseline8,9-dihydrobarettin (No affinity for 5-HT2A or 5-HT4)
Quantified DifferenceAbsolute gain of function for 5-HT2A and 5-HT4 targeting
ConditionsTransfected HEK-293 cells expressing human serotonin receptors

For pharmaceutical R&D, Barettin's specific binding profile makes it an essential precursor or reference standard for developing multi-target serotonergic therapies, a role the dihydro-analog cannot fulfill.

Field Performance and Formulation Compatibility in Polymer Coatings

When formulated into self-polishing copolymer (SPC) marine paints at 0.1% w/w, Barettin significantly outperforms its analog in real-world field conditions. Barettin-infused coatings reduced Balanus improvisus recruitment by 89% and Mytilus edulis recruitment by 81% compared to control panels. The 8,9-dihydrobarettin formulation achieved only 67% and 72% reductions, respectively [1].

Evidence DimensionField recruitment reduction in SPC paint
Target Compound Data89% reduction (barnacles) and 81% reduction (blue mussels)
Comparator Or Baseline8,9-dihydrobarettin (67% and 72% reduction)
Quantified Difference22% absolute improvement in barnacle deterrence
Conditions0.1% w/w compound in SPC polymer paint applied to Plexiglass panels in marine field conditions

Direct evidence of superior performance in standard SPC polymer matrices de-risks the procurement of Barettin for industrial-scale marine paint formulation.

Eco-Friendly Marine Antifouling Coatings

Barettin is the optimal active ingredient for formulating non-toxic, self-polishing copolymer (SPC) marine paints, replacing heavily regulated biocides like TBTO and Sea-Nine without sacrificing anti-settlement efficacy [1], [3].

Pharmacological Research on Serotonergic Analgesics

Due to its specific affinity for 5-HT2A and 5-HT4 receptors, Barettin serves as a critical structural scaffold for developing novel inverse agonists and targeted analgesic therapies[2].

Biofilm and Microfouling Deterrence Systems

The receptor-mediated deterrence mechanism of Barettin makes it highly suitable for integration into industrial water system coatings where non-lethal biofouling control is required for environmental compliance [1].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

418.07529 g/mol

Monoisotopic Mass

418.07529 g/mol

Heavy Atom Count

26

UNII

LAM9W2P97T

Wikipedia

Barettin

Dates

Last modified: 02-18-2024

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